molecular formula C8H17NO3 B13619925 (2S)-2-Amino-8-hydroxyoctanoic acid

(2S)-2-Amino-8-hydroxyoctanoic acid

Cat. No.: B13619925
M. Wt: 175.23 g/mol
InChI Key: BXWIRZWJUWLKSW-ZETCQYMHSA-N
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Description

(2S)-2-Amino-8-hydroxyoctanoic acid is a compound with the molecular formula C8H17NO3 It is an amino acid derivative characterized by the presence of an amino group at the second carbon and a hydroxyl group at the eighth carbon of the octanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-8-hydroxyoctanoic acid can be achieved through several synthetic routes. One common method involves the use of ozonolysis, where alkenes are cleaved using ozone to form carbonyl compounds. This process can be followed by reductive workup using reagents such as dimethyl sulfide or zinc and acetic acid to yield the desired amino acid derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-8-hydroxyoctanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired product, with temperature, pH, and solvent choice playing crucial roles.

Major Products Formed

Major products formed from these reactions include various derivatives of this compound, such as amides, alcohols, and ketones, which can be further utilized in different applications.

Scientific Research Applications

(2S)-2-Amino-8-hydroxyoctanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the biosynthesis of certain biomolecules.

    Medicine: It has potential therapeutic applications due to its structural similarity to other bioactive compounds.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-8-hydroxyoctanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in enzymatic reactions, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-Amino-8-hydroxyoctanoic acid include other amino acid derivatives such as:

  • (2S)-2-Amino-8-oxooctanoic acid
  • (2S)-2-Amino-8-hydroxydecanoic acid

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

(2S)-2-amino-8-hydroxyoctanoic acid

InChI

InChI=1S/C8H17NO3/c9-7(8(11)12)5-3-1-2-4-6-10/h7,10H,1-6,9H2,(H,11,12)/t7-/m0/s1

InChI Key

BXWIRZWJUWLKSW-ZETCQYMHSA-N

Isomeric SMILES

C(CCCO)CC[C@@H](C(=O)O)N

Canonical SMILES

C(CCCO)CCC(C(=O)O)N

Origin of Product

United States

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